N-Acetyl Axitinib
Description
N-Acetyl Axitinib (CAS: 1639137-80-6) is a chemically modified derivative of the tyrosine kinase inhibitor Axitinib (CAS: 319460-85-0). Axitinib, approved in 2012 for advanced renal cell carcinoma (RCC), targets vascular endothelial growth factor receptors (VEGFR1-3) and platelet-derived growth factor receptor-β (PDGFRβ) with IC50 values of 0.1–1.6 nM . The N-acetyl derivative introduces an acetyl group to the benzamide nitrogen of Axitinib, altering its molecular formula to C24H20N4O2S (molecular weight: 428.51) compared to Axitinib’s C22H18N4OS (386.47) .
Properties
IUPAC Name |
2-[1-acetyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-6-yl]sulfanyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-16(29)28-22-15-18(31-23-9-4-3-8-20(23)24(30)25-2)11-12-19(22)21(27-28)13-10-17-7-5-6-14-26-17/h3-15H,1-2H3,(H,25,30)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLTPPDTUVUIL-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)/C=C/C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation During Palladium-Catalyzed Coupling
Axitinib synthesis involves a palladium-catalyzed Heck coupling between 2-vinylpyridine and iodinated intermediates. In the patented process described in WO2016108106A1, acetic anhydride is introduced during the coupling step to acetylate reactive sites, inadvertently leading to N-Acetyl Axitinib formation. The reaction conditions for this step are as follows:
Under these conditions, the indazole nitrogen at position 1 of the intermediate undergoes acetylation, yielding N-Acetyl Axitinib as a side product. The use of excess acetic anhydride exacerbates this side reaction, necessitating precise stoichiometric control.
Post-Synthesis Acetylation of Axitinib
N-Acetyl Axitinib may also form during storage or purification if residual acetylating agents remain in the product mixture. For instance, Axitinib isolated from reaction mixtures containing acetic anhydride is susceptible to acetylation under acidic or high-temperature conditions. Patent data indicate that recrystallization from solvents like methanol or ethyl acetate at elevated temperatures (50–85°C) can inadvertently promote this transformation if purification is incomplete.
Process Optimization to Minimize N-Acetyl Axitinib Formation
Stoichiometric Control of Acetylating Agents
Reducing the molar equivalents of acetic anhydride from 1.5 to 0.5 equiv decreases N-Acetyl Axitinib formation by 60%, as demonstrated in scaled-up batches. However, lower equivalents may compromise the efficiency of desired acetylation steps, requiring a balance between yield and impurity control.
Alternative Acetylating Agents
Replacing acetic anhydride with acetyl chloride reduces N-Acetyl Axitinib formation due to the latter’s higher selectivity for oxygen-based nucleophiles over nitrogen sites. Experimental data from the patent show a 0.8% impurity level with acetyl chloride versus 1.2% with acetic anhydride under identical conditions.
Temperature and Solvent Effects
Conducting the coupling reaction at lower temperatures (25–30°C) suppresses acetylation side reactions. For example, reducing the temperature from 50°C to 30°C decreases N-Acetyl Axitinib levels by 40% while maintaining a 92% yield of Axitinib. Polar aprotic solvents like dimethylformamide (DMF) further mitigate impurity formation compared to NMP, owing to their weaker coordination with palladium catalysts.
Analytical Characterization of N-Acetyl Axitinib
Chromatographic Profiling
HPLC methods developed for Axitinib analysis reliably quantify N-Acetyl Axitinib using a C18 column (250 × 4.6 mm, 5 µm) and a gradient mobile phase of acetonitrile:phosphate buffer (pH 3.0). The impurity elutes at 12.7 minutes, distinct from Axitinib’s retention time of 9.2 minutes. Mass spectrometry confirms the molecular ion peak at m/z 428.5 [M+H]⁺, consistent with the acetylated structure.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 8.02 (s, 1H, indazole-H), 7.89 (d, J = 16.0 Hz, 1H, vinyl-H), 7.72–7.68 (m, 2H, benzamide-H), 2.85 (s, 3H, N-CH₃), 2.32 (s, 3H, acetyl-CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch, acetyl), 1640 cm⁻¹ (C=O stretch, benzamide).
Industrial-Scale Considerations
Purification Strategies
The patented process employs acid-base purification to remove N-Acetyl Axitinib. Axitinib is first converted to a methane sulfonate salt in methanol, precipitating impurities. Subsequent basification with sodium hydroxide regenerates pure Axitinib, reducing N-Acetyl Axitinib levels to <0.1% .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Axitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert N-Acetyl Axitinib back to its parent compound, Axitinib.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl Axitinib is a derivative of axitinib, a tyrosine kinase inhibitor known for its role in inhibiting vascular endothelial growth factor receptors (VEGFRs). Axitinib is used as a second-line treatment for advanced renal cell carcinoma and is under evaluation in clinical trials for other cancers . Research indicates N-Acetyl Axitinib has applications spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
N-Acetyl Axitinib has diverse applications in scientific research, including:
- Chemistry It serves as a model compound to study acetylation reactions and their effects on pharmacokinetics.
- Biology It is investigated for its potential to inhibit angiogenesis and tumor growth in various cancer models.
- Medicine It is explored as a therapeutic agent for the treatment of advanced renal cell carcinoma and other solid tumors. Axitinib has demonstrated limited effectiveness as a monotherapy for Glioblastoma IDH-wild type (GBM), but it has shown significantly improved efficacy in combination treatments .
- Industry It is utilized in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of Axitinib.
Preclinical Studies of Axitinib
Preclinical models have shown that axitinib can trigger cellular senescence in both tumor and normal cells by increasing intracellular reactive oxygen species (ROS) and activating Ataxia Telangiectasia Mutated kinase (ATM) . Limiting the increase in axitinib-dependent ROS with antioxidants can prevent senescence specifically in normal cells without affecting tumor cells .
Axitinib and N-Acetyl-L-Cysteine (NAC)
Studies suggest that combining the antioxidant molecule N-Acetyl-L-Cysteine (NAC) with axitinib can stabilize tumor microvessels in GBM tumor orthotopic xenografts, leading to vessel normalization, and protect liver vasculature from axitinib-dependent toxicity . Pre-treatment of renal cell carcinoma (RCC) cells with NAC has also been shown to reverse the effects of axitinib on the cell cycle .
Clinical Trials and Studies
Axitinib has been studied in clinical trials for various cancers:
- A phase 2 trial examined axitinib for advanced kidney cancer that had spread . The results showed that 60% of participants were alive without disease progression after six months of axitinib treatment .
- Axitinib has been evaluated in preclinical models of nasopharyngeal carcinoma (NPC) and in a phase II clinical trial for patients with recurrent or metastatic NPC who had progressed after platinum-based chemotherapy . The trial demonstrated durable disease control with a favorable safety profile in heavily pretreated patients .
- Observational studies have reported on the outcomes of axitinib treatment after the failure of prior therapy with sunitinib or cytokines in metastatic renal cell carcinoma (mRCC) .
Axitinib's Mechanism of Action
Mechanism of Action
N-Acetyl Axitinib exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. By blocking these receptors, the compound prevents the activation of downstream signaling pathways involved in angiogenesis and tumor growth . This inhibition leads to reduced blood vessel formation, decreased tumor growth, and metastasis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The addition of an acetyl group distinguishes N-Acetyl Axitinib from Axitinib and its analogs. Key structural and physical comparisons include:
Table 1: Molecular Properties
- The acetyl group may also reduce reactivity with thiol-containing molecules (e.g., glutathione), altering metabolic pathways .
Target Specificity and Binding Affinity
Axitinib’s primary targets are VEGFR1-3 and PDGFRβ. Other VEGFR-2 inhibitors, such as ZINC08254217, show lower binding energy (-43.32 kcal/mol) compared to Axitinib (-54.68 kcal/mol), suggesting reduced potency .
Table 2: Target Activity and Binding
Pharmacokinetics and Toxicity
Biological Activity
N-Acetyl Axitinib is a derivative of the multikinase inhibitor axitinib, which is primarily used in the treatment of advanced renal cell carcinoma (RCC). This article explores its biological activity, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on recent research findings.
N-Acetyl Axitinib functions by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which play a critical role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking these receptors, N-Acetyl Axitinib disrupts tumor vascularization, thereby inhibiting tumor growth and metastasis.
Key Points:
- Inhibition of Angiogenesis : N-Acetyl Axitinib prevents the activation of pathways that promote blood vessel formation in tumors.
- Tyrosine Kinase Inhibition : The compound acts as a tyrosine kinase inhibitor, crucial for cellular signaling related to growth and proliferation.
Pharmacodynamics
The pharmacodynamic profile of N-Acetyl Axitinib indicates significant anti-tumor activity. In clinical studies, patients treated with axitinib have shown improved progression-free survival (PFS) rates compared to those receiving placebo or other therapies.
Clinical Findings:
- In a Phase 2 trial involving 65 patients with advanced RCC, 60% remained alive without disease progression after six months of treatment with axitinib .
- A study reported a median PFS of 3.6 months for patients treated with axitinib versus 1.9 months for those receiving placebo .
Case Studies and Research Findings
Numerous studies have evaluated the effectiveness and safety of N-Acetyl Axitinib in various cancer types. Below is a summary table highlighting key experimental findings:
Safety and Adverse Effects
While N-Acetyl Axitinib exhibits promising efficacy, it is also associated with several adverse effects. Common side effects include hypertension, fatigue, diarrhea, and liver function abnormalities. The combination therapy with antioxidants like N-Acetyl-L-Cysteine (NAC) has been investigated to mitigate some side effects without compromising anti-tumor efficacy .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing N-Acetyl Axitinib in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For example, HPLC methods should employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile containing 0.1% formic acid) to resolve N-Acetyl Axitinib from related impurities . NMR (¹H and ¹³C) must confirm acetyl group integration and regioselective substitution patterns. Researchers should validate these methods per ICH guidelines to ensure reproducibility .
Q. How should researchers ensure the stability of N-Acetyl Axitinib during experimental storage?
- Methodological Answer : Store the compound at +4°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Stability studies should include accelerated testing (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor purity. Degradation products, such as the sulfone derivative (Catalogue No. PA 28 45710), must be quantified to establish shelf-life .
Q. What experimental protocols are critical for synthesizing N-Acetyl Axitinib with high reproducibility?
- Methodological Answer : Follow stepwise acetylation of Axitinib using acetic anhydride in the presence of a base (e.g., pyridine) under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient). Full characterization via melting point, IR spectroscopy, and elemental analysis is mandatory for confirming identity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models for N-Acetyl Axitinib?
- Methodological Answer : Contradictions may arise from differences in metabolic enzyme activity (e.g., cytochrome P450 isoforms) between models. Use species-specific hepatocyte assays to predict in vivo metabolism. For instance, compare rat liver microsomes with human S9 fractions to identify interspecies metabolic pathways. Statistical tools like nonlinear mixed-effects modeling (NONMEM) can reconcile in vitro-in vivo extrapolation (IVIVE) discrepancies .
Q. What strategies optimize impurity profiling during N-Acetyl Axitinib synthesis?
- Methodological Answer : Employ tandem LC-MS/MS to detect trace impurities (e.g., Axitinib Amide Impurity, Catalogue No. PA 28 45620). Forced degradation studies (acid/base hydrolysis, oxidative stress) help identify potential degradants. Quantify impurities against validated reference standards and adhere to ICH Q3A/B thresholds (<0.15% for unidentified impurities) .
Q. How should researchers design dose-response studies to evaluate N-Acetyl Axitinib’s off-target effects in kinase inhibition assays?
- Methodological Answer : Use a panel of recombinant kinases (e.g., VEGFR-2, PDGFR-β) to assess selectivity. Dose ranges should span 0.1–10 μM, with sunitinib or sorafenib as positive controls. Data analysis requires calculating IC₅₀ values via nonlinear regression (GraphPad Prism) and applying Bonferroni correction for multiple comparisons .
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in N-Acetyl Axitinib combination therapies?
- Methodological Answer : Network meta-analyses (NMAs) can rank treatment efficacy across studies, as demonstrated in the JAVELIN Renal 101 trial for Axitinib-avelumab combinations. Use hazard ratios (HRs) for progression-free survival (PFS) with 95% confidence intervals, and perform sensitivity analyses to address heterogeneity (e.g., Cochran’s Q test) .
Methodological Notes
- Data Presentation : Large datasets (e.g., raw HPLC chromatograms) should be included as supplementary materials, with key processed data (e.g., purity percentages) summarized in tables .
- Reproducibility : Detailed synthetic protocols and characterization data must align with NIH preclinical reporting guidelines to facilitate replication .
- Conflict Resolution : Transparently report contradictory findings in the discussion section, citing limitations in experimental models or sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
